

Synthesis of N-isopropylhydroxylamine from Diisopropylamine: An In-depth Technical Guide

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Compound of Interest

Compound Name: *N-isopropylhydroxylamine*

Cat. No.: *B1201803*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **N-isopropylhydroxylamine** from diisopropylamine. The content herein is curated for professionals in the fields of chemical research and drug development, offering detailed experimental protocols, quantitative data analysis, and an exploration of the underlying reaction mechanisms.

Introduction

N-isopropylhydroxylamine (IPHA) is an organic compound with the chemical formula $(\text{CH}_3)_2\text{CHNH}(\text{OH})$. It serves as a valuable intermediate in various chemical syntheses, including the production of pharmaceuticals and agrochemicals.^{[1][2]} Its utility also extends to being a reducing agent and a stabilizer in polymerization processes.^[1] This guide focuses on a common and industrially relevant synthetic route starting from diisopropylamine.

The synthesis is a multi-step process that begins with the oxidation of diisopropylamine to form an intermediate nitron. This is followed by an acid-catalyzed hydrolysis of the nitron to yield an isopropylhydroxylamine salt. The final step involves the neutralization of this salt to produce the desired **N-isopropylhydroxylamine**.

Reaction Mechanism

The conversion of diisopropylamine to **N-isopropylhydroxylamine** proceeds through two primary stages:

Stage 1: Oxidation of Diisopropylamine to a Nitron

In this step, diisopropylamine is oxidized using an oxidizing agent, such as hydrogen peroxide. The reaction is often facilitated by a catalyst. The generally accepted mechanism involves the initial formation of a hydroxylamine intermediate, which is then further oxidized to the corresponding nitron.

Stage 2: Hydrolysis of the Nitron to **N-isopropylhydroxylamine**

The nitron intermediate is subsequently hydrolyzed under acidic conditions. The acid protonates the oxygen atom of the nitron, making the carbon atom more susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate which, after a series of proton transfers and rearrangements, cleaves to yield **N-isopropylhydroxylamine** and an aldehyde or ketone.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various patented synthesis methodologies. These tables provide a comparative overview of reaction conditions and reported yields.

Table 1: Reaction Parameters for the Synthesis of **N-isopropylhydroxylamine**

Parameter	Value	Reference
Starting Material	Diisopropylamine	[3]
Oxidizing Agent	Hydrogen Peroxide (30% conc.)	[3]
Catalyst	Carbon Dioxide	[3]
Acid for Hydrolysis	Hydrochloric Acid (37% conc.)	[3]
Base for Neutralization	Sodium Hydroxide	[3]
Oxidation Temperature	70 °C	[3]
Oxidation Time	3 - 6 hours	[3]

Table 2: Yields of Intermediates and Final Product

Product	Starting Amount of Diisopropyl amine (g)	Yield (g)	Purity (%)	Overall Yield (based on Diisopropyl amine)	Reference
Isopropylhydr oxylamine Hydrochloride	100	98	Not Specified	[3]	
N-isopropylhydr oxylamine	200 Kg	89 Kg	99%	67%	[4]

Experimental Protocols

The following is a detailed experimental protocol based on a patented industrial synthesis method.[3][4]

Materials:

- Diisopropylamine
- Hydrogen Peroxide (25-30% aqueous solution)
- Catalyst (e.g., Mn(Salen-Ph))[4]
- Hydrochloric Acid (37% aqueous solution)
- Sodium Hydroxide (50% aqueous solution)[4]
- Solvent for neutralization (e.g., Tetrahydrofuran)[4]
- Three-necked flask or appropriate reactor
- Heating mantle
- Stirrer
- Apparatus for controlled addition (e.g., dropping funnel)
- Apparatus for concentration (e.g., rotary evaporator)
- Apparatus for cooling and crystallization
- Apparatus for separation (e.g., separatory funnel)

Procedure:

Step 1: Oxidation of Diisopropylamine

- In a suitable reactor (e.g., a 1000L reactor), add 200 kg of diisopropylamine and 300 g of Mn(Salen-Ph) catalyst.[4]
- Heat the mixture to 60 °C with stirring.[4]
- Slowly add 600 kg of a 25% aqueous solution of hydrogen peroxide over a period of 4 hours.
[4]

- After the addition is complete, maintain the reaction mixture at 60 °C for an additional hour to ensure the completion of the reaction.[4]

Step 2: Acid Hydrolysis and Salt Formation

- To the reaction mixture from Step 1, add 230 L of 37% hydrochloric acid solution.[4]
- The hydrolysis is carried out under acidic conditions.
- Concentrate the resulting solution to facilitate the crystallization of the isopropylhydroxylamine hydrochloride salt.
- Cool the concentrated solution to induce crystallization.
- Isolate the solid isopropylhydroxylamine hydrochloride (approximately 185 kg).[4]

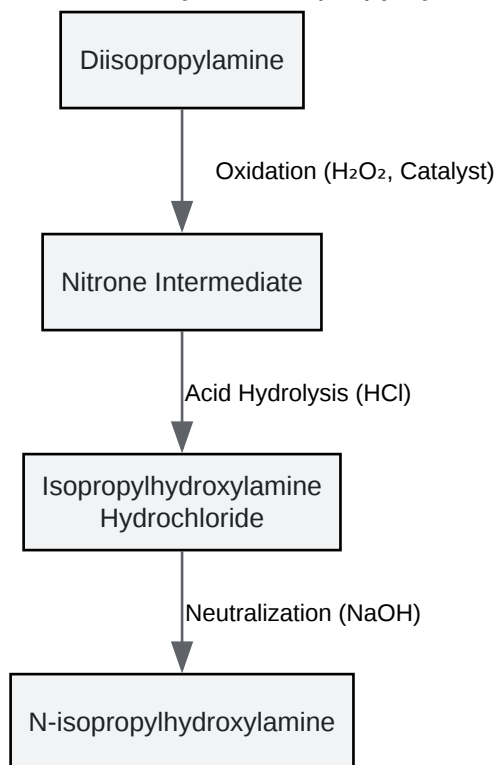
Step 3: Neutralization to **N-isopropylhydroxylamine**

- In a separate vessel, dissolve the 185 kg of isopropylhydroxylamine hydrochloride in 600 L of tetrahydrofuran.[4]
- Add 150 kg of a 50% aqueous sodium hydroxide solution to neutralize the salt.[4]
- After neutralization, separate the organic layer containing the **N-isopropylhydroxylamine**.
- The final product is obtained with a purity of 99%, yielding approximately 89 kg.[4]

Visualizations

Synthesis Pathway

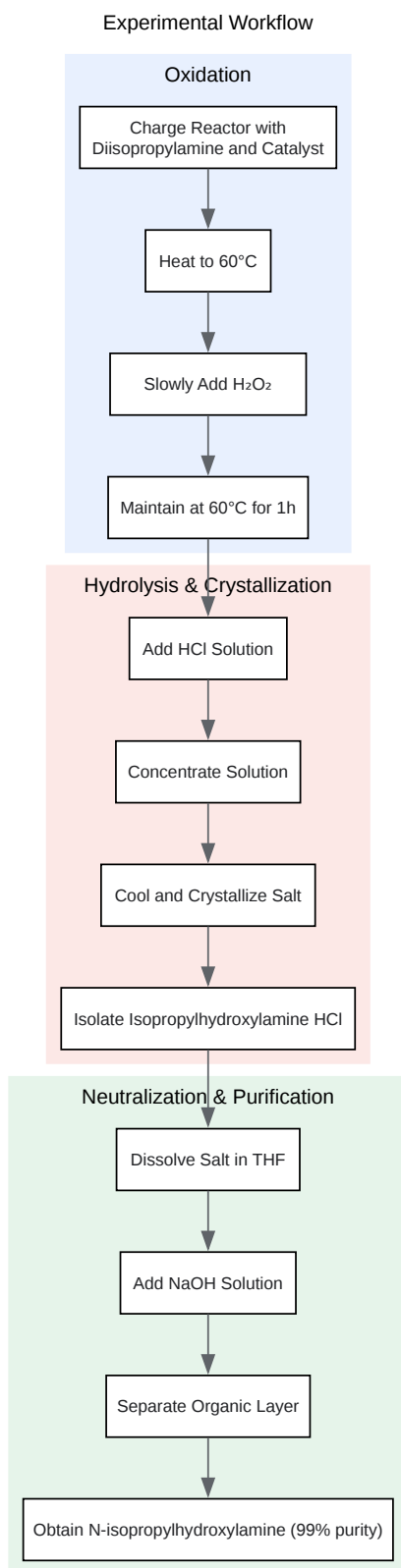
Synthesis Pathway of N-isopropylhydroxylamine



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Caption: Overall synthesis pathway from diisopropylamine.

Experimental Workflow



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Caption: Step-by-step experimental workflow.

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